molecular formula C24H22Cl2N2O2 B11559875 N,N'-bis[2-(4-chlorophenyl)ethyl]benzene-1,3-dicarboxamide

N,N'-bis[2-(4-chlorophenyl)ethyl]benzene-1,3-dicarboxamide

Cat. No.: B11559875
M. Wt: 441.3 g/mol
InChI Key: RSBXBWAHHDJYLU-UHFFFAOYSA-N
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Description

N1,N3-BIS[2-(4-CHLOROPHENYL)ETHYL]BENZENE-1,3-DICARBOXAMIDE is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes two 4-chlorophenyl groups attached to an ethyl chain, linked to a benzene-1,3-dicarboxamide core. This structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS[2-(4-CHLOROPHENYL)ETHYL]BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 4-chlorophenylethylamine with benzene-1,3-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N3-BIS[2-(4-CHLOROPHENYL)ETHYL]BENZENE-1,3-DICARBOXAMIDE can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity in the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS[2-(4-CHLOROPHENYL)ETHYL]BENZENE-1,3-DICARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl groups, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N1,N3-BIS[2-(4-CHLOROPHENYL)ETHYL]BENZENE-1,3-DICARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1,N3-BIS[2-(4-CHLOROPHENYL)ETHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-1,3-DICARBOXAMIDE: This compound has a similar structure but with the chlorine atoms positioned differently on the phenyl rings.

    N1,N3-BIS[2-(2-CHLOROPHENYL)ETHYL]BENZENE-1,3-DICARBOXAMIDE: Another similar compound with chlorine atoms in the ortho position.

Uniqueness

N1,N3-BIS[2-(4-CHLOROPHENYL)ETHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C24H22Cl2N2O2

Molecular Weight

441.3 g/mol

IUPAC Name

1-N,3-N-bis[2-(4-chlorophenyl)ethyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H22Cl2N2O2/c25-21-8-4-17(5-9-21)12-14-27-23(29)19-2-1-3-20(16-19)24(30)28-15-13-18-6-10-22(26)11-7-18/h1-11,16H,12-15H2,(H,27,29)(H,28,30)

InChI Key

RSBXBWAHHDJYLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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